1-(1-Methyl-1H-indazol-6-yl)ethanone
Overview
Description
1-(1-Methyl-1H-indazol-6-yl)ethanone is a chemical compound with the molecular formula C10H10N2O It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
1-(1-Methyl-1H-indazol-6-yl)ethanone plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities. Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. The compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activities. This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, this compound can impact metabolic flux and metabolite levels, further elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound, affecting its distribution within different cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-indazol-6-yl)ethanone typically involves the reaction of 1-methylindazole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 1-methylindazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-indazol-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: The major products are carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
1-(1-Methyl-1H-indazol-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
1-(1-Methyl-1H-indazol-6-yl)ethanone can be compared with other indazole derivatives, such as:
1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory and analgesic properties.
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Demonstrates anti-inflammatory activity similar to that of phenylbutazone.
1-Methyl-1H-indazole-4-acetic acid: Exhibits weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which may offer advantages in certain applications over other indazole derivatives.
Properties
IUPAC Name |
1-(1-methylindazol-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-3-4-9-6-11-12(2)10(9)5-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFAZURHNZEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657114 | |
Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-25-7 | |
Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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